molecular formula C6H11NO6 B082682 2-Amino-2-deoxygalacturonic acid CAS No. 14307-17-6

2-Amino-2-deoxygalacturonic acid

Cat. No. B082682
CAS RN: 14307-17-6
M. Wt: 193.15 g/mol
InChI Key: BBWFIUXRDWUZMZ-RSJOWCBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-deoxygalacturonic acid (GalNAcA) is a monosaccharide derivative of galacturonic acid. It is a component of glycosaminoglycans (GAGs), which are complex carbohydrates found in the extracellular matrix of connective tissues. GalNAcA is involved in various biological processes such as cell adhesion, cell signaling, and tissue repair.

Mechanism of Action

2-Amino-2-deoxygalacturonic acid interacts with various proteins and receptors in the extracellular matrix, leading to the activation of signaling pathways that regulate cellular processes such as proliferation, differentiation, and migration. It also binds to heparin-binding proteins such as FGF and IGF, stabilizing them and enhancing their activity.
Biochemical and Physiological Effects:
This compound has been shown to promote tissue repair and regeneration by enhancing the activity of growth factors and modulating the immune response. It also plays a role in the development and maintenance of connective tissues such as cartilage and bone.

Advantages and Limitations for Lab Experiments

2-Amino-2-deoxygalacturonic acid is a versatile molecule that can be used in various lab experiments such as cell culture, animal studies, and biochemical assays. However, its synthesis can be challenging, and the yield of the reaction is dependent on the reaction conditions and the purity of the starting material.

Future Directions

2-Amino-2-deoxygalacturonic acid has potential therapeutic applications in various fields such as tissue engineering, regenerative medicine, and drug delivery. Future research should focus on developing efficient synthesis methods, exploring its interactions with various proteins and receptors, and investigating its potential therapeutic applications in vivo.
Conclusion:
This compound is a promising molecule that has potential therapeutic applications in various fields. Its role in the regulation of cellular processes and the immune response makes it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Synthesis Methods

2-Amino-2-deoxygalacturonic acid can be synthesized from D-galacturonic acid by oxidation followed by amination with ammonia or a primary amine. The reaction requires a catalyst such as sodium periodate or lead tetraacetate. The yield of the reaction is dependent on the reaction conditions and the purity of the starting material.

Scientific Research Applications

2-Amino-2-deoxygalacturonic acid has been extensively studied for its role in GAGs and its potential therapeutic applications. It has been shown to enhance the activity of growth factors such as fibroblast growth factor (FGF) and insulin-like growth factor (IGF) by binding to them and promoting their stability. This compound also plays a crucial role in the regulation of the immune system by modulating the activity of cytokines and chemokines.

properties

CAS RN

14307-17-6

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid

InChI

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3+,4+,5-/m0/s1

InChI Key

BBWFIUXRDWUZMZ-RSJOWCBRSA-N

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)N

SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)N

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)N

synonyms

2-amino-2-deoxy-L-galacturonic acid
2-amino-2-deoxygalacturonic acid
2-amino-2-deoxygalacturonic acid, (L)-isomer
aminogalacturnoic acid

Origin of Product

United States

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